4-Nitrobenzenesulfonyl fluoride chemical properties
4-Nitrobenzenesulfonyl fluoride chemical properties
An In-depth Technical Guide to 4-Nitrobenzenesulfonyl Fluoride
Introduction
4-Nitrobenzenesulfonyl fluoride (4-NBSF), also known as p-nitrobenzenesulfonyl fluoride, is a yellow crystalline organic compound. It belongs to the class of sulfonyl fluorides, which are characterized by a sulfonyl group (-SO₂-) attached to a fluorine atom. This compound serves as a valuable reagent in organic synthesis and chemical biology. Notably, it is utilized as a protein-modifying agent with specificity for tyrosine residues and as a connector in click chemistry for linking small molecules to biomolecules such as proteins and nucleic acids.[1][2][3] The nitro sulfonyl fluoride moiety has also emerged as a significant pharmacophore in the development of new antibiotics, showing activity against multi-drug resistant bacteria.[4][5]
Chemical and Physical Properties
The fundamental physical and chemical properties of 4-Nitrobenzenesulfonyl fluoride are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | References |
| CAS Number | 349-96-2 | [1][2][6] |
| Molecular Formula | C₆H₄FNO₄S | [2][6] |
| Molecular Weight | 205.16 g/mol | [2][6] |
| Appearance | Yellow crystalline powder | [1] |
| Melting Point | 76-77 °C | [1] |
| 78-80 °C (lit.) | [7] | |
| Boiling Point | 305.1 °C at 760 mmHg | [6] |
| Density | 1.554 g/cm³ | [6] |
| Flash Point | 138.3 °C | [6] |
| InChI | InChI=1S/C6H4FNO4S/c7-13(11,12)6-3-1-5(2-4-6)8(9)10/h1-4H | [6][7] |
| SMILES | O=S(F)(c1ccc([N+]=O)cc1)=O | [7] |
Spectroscopic Data
Spectroscopic analysis is critical for the identification and characterization of 4-Nitrobenzenesulfonyl fluoride. The key spectral data are provided below.
| Spectrum Type | Data | Reference |
| ¹H NMR (400MHz, CDCl₃) | δ 8.47 (d, J=8.7Hz, 2H, aromatic-H), 8.25 (d, J=8.7Hz, 2H, aromatic-H) | [1] |
| ¹³C NMR (100MHz, CDCl₃) | δ 151.8 (C), 138.2 (d, J=26.7Hz, C), 130.0 (CH), 124.9 (CH) | [1] |
| ¹⁹F NMR (376MHz, CDCl₃) | δ 65.1 | [1] |
| Infrared (IR) (KBr) | 3105, 2872, 1951, 1818, 1613, 1540, 1420, 1354, 1314, 1215 cm⁻¹ | [1] |
| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺: Calculated: 205.9923, Measured: 205.9918 | [1] |
Reactivity and Applications
4-Nitrobenzenesulfonyl fluoride is a reactive compound primarily due to the electrophilic nature of the sulfur atom in the sulfonyl fluoride group. This reactivity is harnessed in several key applications.
Protein Modification
4-NBSF is known to be a protein-modifying agent that shows specificity for tyrosine residues.[1][2] The sulfonyl fluoride moiety can react with the nucleophilic hydroxyl group of the tyrosine side chain, forming a stable covalent bond. This specificity allows researchers to probe the role and accessibility of tyrosine residues in protein structure and function.
Caption: Workflow for selective tyrosine modification in proteins using 4-NBSF.
Click Chemistry
The sulfonyl fluoride group can participate in "click chemistry" reactions. It serves as a connector for assembling small molecules with biomolecules like proteins or nucleic acids.[1][3] This approach, often termed SuFEx (Sulfur(VI) Fluoride Exchange) chemistry, provides a complementary method to traditional amide or phosphate-based linkers, offering high stability and efficiency.
Drug Discovery
Aromatic sulfonyl fluorides, particularly those with an ortho-nitro group, have demonstrated significant antibacterial activity.[4][5] They are active against drug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii.[4][8] This makes the nitro sulfonyl fluoride scaffold a promising pharmacophore for the development of novel antibiotics.[4]
Experimental Protocols
Synthesis of 4-Nitrobenzenesulfonyl Fluoride
A common method for synthesizing 4-Nitrobenzenesulfonyl fluoride is through a halogen exchange reaction starting from 4-nitrobenzene-1-sulfonyl chloride.[1]
Materials:
-
4-nitrobenzene-1-sulfonyl chloride (90.2 mmol, 20.0 g)
-
Potassium fluoride (KF) (451 mmol, 26.0 g)
-
18-crown-6 (4.5 mmol, 1.2 g)
-
Acetonitrile (CH₃CN), 500 mL
-
Ethyl acetate (EtOAc), 600 mL
-
Deionized water (H₂O)
-
Saturated brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a 500 mL solution of 4-nitrobenzene-1-sulfonyl chloride in acetonitrile, add potassium fluoride and 18-crown-6.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After 24 hours, evaporate the solvent to dryness using a rotary evaporator.
-
Add 600 mL of ethyl acetate to the residue to dissolve the product.
-
Wash the resulting organic solution sequentially with deionized water (3 x 300 mL) and saturated brine (300 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in a vacuum.
-
The final product is obtained as a yellow solid (17.4 g, 94% yield) with a melting point of 76-77 °C.[1]
-
The product can be further characterized by Thin Layer Chromatography (TLC), which shows an Rf value of 0.63 using a hexane/ethyl acetate (6/4) mixture as the eluent.[1]
Caption: Synthesis of 4-NBSF via halogen exchange from its sulfonyl chloride precursor.
Safety and Handling
4-Nitrobenzenesulfonyl fluoride is classified as a hazardous chemical and requires careful handling.[9]
-
Hazards: It is corrosive and causes severe skin burns and eye damage.[9] The substance reacts violently with water and may liberate toxic gas upon contact.[9]
-
Signal Word: Danger.[9]
-
Personal Protective Equipment (PPE): Always wear protective gloves, chemical-resistant clothing, and eye/face protection when handling this compound.[9]
-
Handling Precautions: Handle in a well-ventilated area or fume hood. Avoid breathing in dust, fumes, or vapors. Ensure skin and eyes do not come into contact with the chemical. Wash hands thoroughly after handling.[9]
-
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and seek immediate medical attention.[9]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[9]
-
Inhalation: Remove the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[9]
-
-
Storage: Store in a secure, locked-up location, away from incompatible materials like water.[9]
References
- 1. 4-NITROBENZENESULFONYL FLUORIDE | 349-96-2 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 4-Nitrobenzenesulfonyl fluoride 95 349-96-2 [sigmaaldrich.com]
- 4. Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitro sulfonyl fluorides are a new pharmacophore for the development of antibiotics - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. 4-nitrobenzenesulfonyl fluoride | 349-96-2 [chemnet.com]
- 7. 4-Nitrobenzenesulfonyl fluoride 95 349-96-2 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
